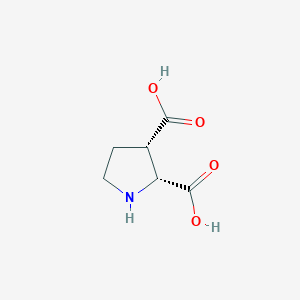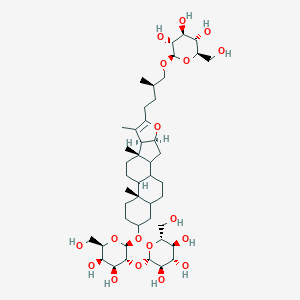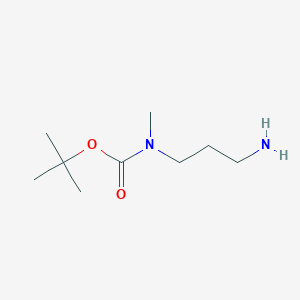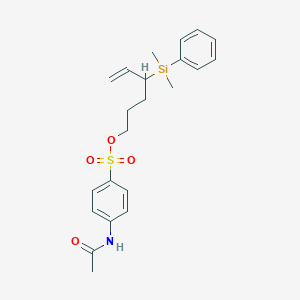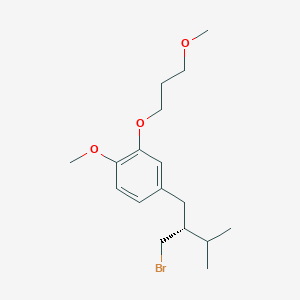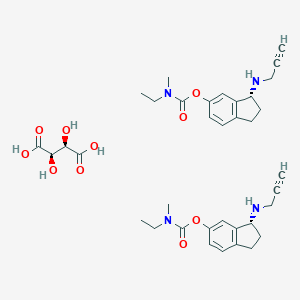
ジエチルアンモニウムジエチルジチオカルバメート
概要
説明
Diethylammonium diethyldithiocarbamate is a chemical compound that has been utilized in various analytical chemistry applications. It is particularly noted for its ability to extract and preconcentrate heavy metals from different matrices, which is essential for their subsequent detection and quantification. The compound has been applied in the determination of metals such as copper, cadmium, lead, bismuth, mercury, and others in complex solutions, including phosphoric acid solutions and natural waters .
Synthesis Analysis
While the papers provided do not detail the synthesis of diethylammonium diethyldithiocarbamate, its use in analytical methods suggests that it is readily synthesized for use as a reagent. Its effectiveness in forming complexes with metals implies that it has a high affinity for metal ions, which is a characteristic that is often exploited in the preconcentration and extraction of metals from various samples .
Molecular Structure Analysis
The molecular structure of diethylammonium diethyldithiocarbamate is not explicitly discussed in the provided papers. However, the structure of diethyldithiocarbamate (Et2DTC) complexes, which are related to the compound , has been studied using polarographic methods. These studies have revealed that Et2DTC can form complex combinations with metals such as cobalt, which are useful for analytical purposes .
Chemical Reactions Analysis
Diethylammonium diethyldithiocarbamate reacts with metal ions to form complexes, which can be extracted from solutions for analytical purposes. For instance, it has been used to extract copper, cadmium, lead, and bismuth from phosphoric acid solutions . Additionally, it has been employed to preconcentrate mercury species from water samples, indicating its broad applicability in the field of trace metal analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethylammonium diethyldithiocarbamate are inferred from its application in various analytical techniques. Its ability to form stable complexes with metal ions and its suitability for preconcentration and extraction procedures suggest that it is a compound with significant chemical stability and selectivity. The compound's interactions with metals are likely influenced by factors such as pH and the presence of other substances in the solution, as indicated by its successful use in complex sample matrices .
科学的研究の応用
ジチオカルバメートの合成
ジエチルアンモニウムジエチルジチオカルバメートは、ジチオカルバメートの合成に使用されます . ジチオカルバメートは、有機硫黄化合物のクラスであり、化学の分野でさまざまな用途に使用されます。
金属カチオンの結合
この化合物は、さまざまな金属カチオンの特異的な結合のためのホストとして役立ちます . この特性により、特定の金属イオンを選択的に結合および分離するために使用できる配位化学の分野で有用になります。
ペロブスカイト太陽電池における不動態化
ジエチルアンモニウムジエチルジチオカルバメートの興味深い用途は、太陽エネルギーの分野にあります。 それは、FAPbI3ペロブスカイト太陽電池で不動態化剤として使用されてきました . この化合物は、ペロブスカイトにおけるカチオン性およびアニオン性欠陥の両方で化学的不動態化にアンモニウムイオンと擬ハロゲンイオンの両方を提供します .
耐水性絶縁層の形成
イオン対化合物、ジエチルアンモニウムジエチルジチオカルバメートは、FAPbI3の欠陥を2つの耐水性絶縁層に変換できます . この特性は、特にペロブスカイト太陽電池の安定性を向上させるのに役立ちます。
光起電力デバイス効率の向上
ペロブスカイト太陽電池でジエチルアンモニウムジエチルジチオカルバメートを使用すると、光起電圧が1.122 Vに、効率が23.21%に上昇することが示されています . これは、これらのデバイスのパフォーマンスの大幅な向上を表しています。
デバイス安定性の向上
ジエチルアンモニウムジエチルジチオカルバメートによって形成された絶縁層の耐水性機能は、ペロブスカイト層への水分損傷を効果的に防ぎ、デバイスの安定性を大幅に延長できます . これは、ペロブスカイト太陽電池の実用的な応用における重要な要素です。
作用機序
Target of Action
Diethylammonium Diethyldithiocarbamate (DDDC) is a complex organic sulfur compound . It has been found to interact with various metal cations, serving as a host for their specific binding . This suggests that the primary targets of DDDC could be metal ions present in biological systems.
Mode of Action
The interaction of DDDC with its targets involves the formation of strong chemical bonds . This compound provides both ammonium and pseudohalide ions for chemical passivation on both cationic and anionic defects in perovskite . The mode of action of DDDC is primarily based on its ability to bind to these targets and induce changes in their chemical environment.
Biochemical Pathways
It has been suggested that dddc can trigger new reaction pathways in a disulfide-based nonequilibrium chemical reaction network (crn) under light irradiation . This indicates that DDDC may have a role in modulating redox reactions and other sulfur-related biochemical pathways.
Pharmacokinetics
Given its chemical properties, it can be inferred that dddc is soluble in water, alcohol, and chloroform , which may influence its absorption and distribution in biological systems. Its stability in oxidative environments and sensitivity to light could also impact its metabolism and excretion.
Result of Action
The molecular and cellular effects of DDDC’s action are largely dependent on its targets and the environmental context. In the context of perovskite solar cells, DDDC has been shown to enhance both efficiency and stability by reducing defect density in the surface and bulk domains .
Action Environment
The action, efficacy, and stability of DDDC can be influenced by various environmental factors. For instance, its reactivity can be triggered or enhanced by light, particularly under specific photon energy and irradiation conditions . Moreover, its stability and reactivity can be affected by the presence of oxygen, as DDDC can be oxidized in an oxidative environment .
Safety and Hazards
将来の方向性
Dithiocarbamates, including Diethylammonium diethyldithiocarbamate, have been used in numerous applications due to their ability to form stable complexes with transition metals. These applications include their use as enzyme inhibitors and treatment of HIV and other diseases. They have also been used in the industry as vulcanization accelerators, froth flotation collectors, antifouling, coatings, lubricant additives, and sensors . Future research may focus on expanding these applications and exploring new ones.
特性
IUPAC Name |
diethylcarbamodithioic acid;N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGTWXBPCIHUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCN(CC)C(=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061749 | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1518-58-7 | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Contramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamodithioic acid, N,N-diethyl-, compd. with N-ethylethanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diethylammonium diethyldithiocarbamate interact with heavy metals?
A1: Diethylammonium diethyldithiocarbamate acts as a chelating agent, forming stable complexes with various heavy metal ions. This interaction involves the sulfur atoms in the D-DDC molecule donating electron pairs to the metal ion, creating a ring-like structure. This complexation effectively removes the free metal ions from solution, reducing their reactivity and toxicity. [, , ]
Q2: What is the significance of D-DDC's chelating ability in analytical chemistry?
A2: D-DDC's chelation with heavy metals allows for their extraction from complex matrices like environmental samples and biological materials. This preconcentration step enhances the sensitivity of analytical techniques like atomic absorption spectrometry, enabling the determination of trace amounts of heavy metals. [, , ]
Q3: What is the molecular formula and weight of Diethylammonium diethyldithiocarbamate?
A3: The molecular formula of Diethylammonium diethyldithiocarbamate is C10H24N2S2. Its molecular weight is 236.43 g/mol. []
Q4: What spectroscopic techniques are commonly employed to characterize D-DDC and its complexes?
A4: Infrared (IR) spectroscopy is frequently used to characterize D-DDC and its complexes. The characteristic peaks in the IR spectrum provide information about the bonding characteristics and coordination modes of the D-DDC ligand with metal ions. Additionally, techniques like nuclear magnetic resonance (NMR) and mass spectrometry can offer further insights into the structure and properties of D-DDC complexes. [, , ]
Q5: Are there any known catalytic properties or applications of Diethylammonium diethyldithiocarbamate?
A5: While D-DDC is primarily known for its chelating properties, research suggests potential catalytic activity. For instance, its use in synthesizing nanocrystals like EuS nanocrystals highlights its potential in facilitating controlled material synthesis. Further investigation is needed to explore and harness its full catalytic potential. []
Q6: Have computational methods been employed to study Diethylammonium diethyldithiocarbamate?
A6: While experimental techniques are predominantly used to study D-DDC, computational methods like density functional theory (DFT) calculations could provide valuable insights into its electronic structure, bonding characteristics, and interactions with metal ions. Such studies could contribute to a deeper understanding of its chelating behavior and aid in designing novel D-DDC derivatives with enhanced properties. []
Q7: How do structural modifications of the D-DDC molecule influence its chelating ability and selectivity towards different metal ions?
A7: Modifications to the alkyl substituents on the nitrogen atoms of D-DDC can impact its chelating ability and selectivity for specific metal ions. For instance, increasing the alkyl chain length might enhance its lipophilicity, potentially affecting its extraction efficiency in organic solvents. Similarly, introducing functional groups with varying electron-donating or -withdrawing properties could alter its binding affinity and selectivity towards different metal ions. [, ]
Q8: What are some strategies for improving the stability or solubility of Diethylammonium diethyldithiocarbamate in specific applications?
A8: The stability of D-DDC can be enhanced by storing it under inert atmospheric conditions and protecting it from light and moisture. Its solubility can be improved by utilizing appropriate organic solvents. Furthermore, formulating D-DDC as a solid complex with specific metal ions could enhance its stability and tailor its properties for targeted applications. [, ]
Q9: What safety precautions should be taken when handling Diethylammonium diethyldithiocarbamate?
A9: When handling D-DDC, appropriate personal protective equipment, including gloves and safety glasses, should be worn to prevent skin and eye contact. It's crucial to work in a well-ventilated area to avoid inhalation of its dust or vapors. Proper waste disposal procedures should be followed, adhering to local regulations. []
Q10: What are some of the analytical methods employed to quantify Diethylammonium diethyldithiocarbamate and its metal complexes?
A10: Analytical techniques like UV-Vis spectrophotometry, atomic absorption spectrometry (AAS), and inductively coupled plasma atomic emission spectrometry (ICP-AES) are commonly employed to quantify D-DDC and its metal complexes. These methods rely on the characteristic absorbance or emission wavelengths of the analyte to determine its concentration. [, , ]
Q11: Are there any alternative compounds with similar chelating properties to Diethylammonium diethyldithiocarbamate?
A11: Yes, various alternative chelating agents exist, each with unique properties and selectivities for different metal ions. Some common alternatives include:
- Ammonium pyrrolidinedithiocarbamate (APDC): Frequently employed in analytical chemistry for preconcentrating heavy metals before analysis. [, ]
- Sodium diethyldithiocarbamate (NaDDTC): A water-soluble alternative to D-DDC, often used in extractions from aqueous solutions. []
- Dithizone: A highly sensitive chelating agent commonly used for spectrophotometric determination of heavy metals. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)




